molecular formula C12H9NO B194268 4-(2-Pyridyl)benzaldehyde CAS No. 127406-56-8

4-(2-Pyridyl)benzaldehyde

Cat. No.: B194268
CAS No.: 127406-56-8
M. Wt: 183.21 g/mol
InChI Key: NMLYGLCBSFKJFI-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)benzaldehyde is an organic compound with the molecular formula C₁₂H₉NO. It is a p-substituted benzaldehyde where the aldehyde group is attached to a benzene ring that is further substituted with a pyridine ring at the para position. This compound is known for its utility in various chemical reactions and applications, particularly in the synthesis of complex organic molecules and coordination compounds .

Biochemical Analysis

Biochemical Properties

It is known to be a reactive metabolite of Atazanavir , suggesting that it may interact with enzymes, proteins, and other biomolecules in the body

Metabolic Pathways

It is known to be a metabolite of Atazanavir , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this drug

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Pyridyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopyridine with benzaldehyde in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction .

Another method involves the use of 2-pyridylmagnesium bromide, which reacts with benzaldehyde to form the desired product. This Grignard reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, and the reaction mixture is typically cooled to maintain control over the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-(2-Pyridyl)benzaldehyde can be compared with other similar compounds, such as:

  • 4-(1-Piperidinyl)benzaldehyde
  • 4-(Diphenylamino)benzaldehyde
  • 4-(4-Morpholinyl)benzaldehyde
  • 4-(Trimethylsilyl)ethynylbenzaldehyde
  • 4-(2-Pyridinyl)benzaldehyde

These compounds share a similar benzaldehyde structure but differ in the substituents attached to the benzene ring. The presence of different functional groups can significantly influence their reactivity, stability, and applications. For example, 4-(1-Piperidinyl)benzaldehyde may exhibit different coordination behavior compared to this compound due to the presence of the piperidine ring .

This compound is unique in its ability to act as a versatile ligand, forming stable complexes with various metal ions. This property makes it particularly valuable in the synthesis of coordination compounds with specific photophysical and catalytic properties .

Properties

IUPAC Name

4-pyridin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLYGLCBSFKJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363914
Record name 4-(2-Pyridyl)benzaldehyde
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127406-56-8
Record name 4-(2-Pyridinyl)benzaldehyde
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Record name 4-(2-Pyridinyl)benzaldehyde
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Record name 4-(2-Pyridyl)benzaldehyde
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Record name 4-(2-Pyridyl)benzaldehyde
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Record name 4-(2-PYRIDINYL)BENZALDEHYDE
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Synthesis routes and methods I

Procedure details

6.93 g (29.9 mmol) of 4-bromobenzaldehyde dimethyl acetal in 40 ml of THF are added dropwise to a warm (from 40° C. to 50° C.) suspension of 0.8 g (31.6 mmol) of magnesium turnings and a small amount of iodine in 10 ml of THF. The reaction mixture is heated to 65° C. and stirred at that temperature for about 30 min. The mixture is allowed to cool to room temperature and the Grignard reagent is added dropwise to a solution of 4.46 g (28.2 mmol) of 2-bromopyridine (Fluka, Buchs, Switzerland) and 0.4 g (0.74 mmol) of DPPP (Fluka, Buchs, Switzerland) in 100 ml of THF (slightly exothermic reaction). After the dropwise addition is complete, the reaction mixture is boiled under reflux for 4 hours and is then allowed to cool; 100 ml of water are added. The mixture is concentrated to about 50 ml using a rotary evaporator, diluted with ethyl acetate and extracted with 0.1N hydrochloric acid (3×). The combined HCl extracts are stirred at room temperature for 20 min, rendered basic with concentrated ammonia solution and extracted with methylene chloride. After removal of the solvent, the residue is chromatographed on silica gel (hexane/ethyl acetate 2:1). The product-containing fractions are concentrated, with the desired title compound crystallising out spontaneously. TLC: Rf=0.22 (hexane/ethyl acetate 2:1). HPLC20-100: tRet=6.08. 1H-NMR (CDCl3; 200 MHz): 8.73/d, J=5 (2H); 8.16 and 7.97/each d (2×2H); 7.80/d, J=4 (2H); 7.3/m (1H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.93 g
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reactant
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Quantity
40 mL
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solvent
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0.8 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
Grignard reagent
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0 (± 1) mol
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reactant
Reaction Step Five
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4.46 g
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reactant
Reaction Step Five
Name
Quantity
0.4 g
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reactant
Reaction Step Five
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Quantity
100 mL
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solvent
Reaction Step Five
Name
Quantity
10 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 4-formyl-phenylboronic acid (5.0 g, 33.0 mmol) and 2-bromopyridine (5.53 g, 35.0 mmol, 1.05 equiv.) in 265 mL of 4:3 toluene/95% ethanol was degassed with nitrogen for 30 minutes and then heated under a nitrogen atmosphere, resulting in a clear solution. A slurry of Pd(PPh3)4 (0.77 g) in 50 mL of a 4:4 mixture of toluene and 95% ethanol was added, followed by 50 mL of 3M aqueous Na2CO3. The resulting mixture was gently refluxed at 77° C. After 16 hours, the reaction mixture was cooled to room temperature, and the solid removed by filtration. The filtrate was transferred to a separatory funnel, and the layers separated. The aqueous layer was extracted with toluene (3×50 mL). The combined organics were washed with water, then saturated sodium chloride, and dried over sodium sulfate. The solution was filtered, and the filtrate concentrated under reduced pressure to give a yellow oil. Purification by Biotage chromatography (40+M cartridge; gradient, 0 to 5% methanol/dichloromethane) gave 4.13 g (68%) of (3) as a light-yellow solid. TLC Rf (hexane/ethyl acetate, 2:1)=0.25; 1H NMR (CDCl3) δ 10.1 (s, HCO), 8.77 (d, 1H), 8.20 (d, 2H), 8.00 (d, 2H), 7.81 (m, 2H), 7.31 (q, 1H); MS (M)+=184; HPLC tR 1.2 minutes.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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265 mL
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Reaction Step One
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50 mL
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0 (± 1) mol
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reactant
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0.77 g
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catalyst
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0 (± 1) mol
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Reaction Step Three
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Yield
68%

Synthesis routes and methods III

Procedure details

The present inventors have found that 4-(pyridin-2-yl)benzaldehyde can be produced economically by reacting a salt of 2-(4-bromomethylphenyl)pyridine, 2-(4-dibromomethylphenyl)pyridine or a salt thereof, all of which being novel compounds, with hexamethylenetetramine and water, and further that a salt of 2-(4-bromomethylphenyl)pyridine, 2-(4-dibromomethylphenyl)pyridine and a salt thereof can be obtained by reacting a salt of 2-(4-tolyl)pyridine with a brominating agent. In addition, they have found that N-(tert-butoxycarbonyl)-N′-[4-(pyridin-2-yl)phenylmethylidene]hydrazine can be produced more economically and easily by reacting 4-(pyridin-2-yl)benzaldehyde hydrazone with di-tert-butyl dicarbonate, and that 4-(pyridin-2-yl)benzaldehyde hydrazone can be obtained from 4-(pyridin-2-yl)benzaldehyde.
Quantity
0 (± 1) mol
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4-(pyridin-2-yl)benzaldehyde hydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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